An In-depth Technical Guide to GLP-1 (7-37) Acetate: Structure, Synthesis, and Signaling
An In-depth Technical Guide to GLP-1 (7-37) Acetate: Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-Like Peptide-1 (7-37) (GLP-1 (7-37)) is a 31-amino acid peptide hormone with significant therapeutic potential, primarily in the management of type 2 diabetes and obesity. As an incretin (B1656795) hormone, it potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and exerts various other metabolic benefits. This technical guide provides a comprehensive overview of the chemical structure of GLP-1 (7-37) acetate (B1210297), a detailed methodology for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and an in-depth look at its intracellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of GLP-1-based therapeutics.
GLP-1 (7-37) Acetate: Chemical Structure and Properties
GLP-1 (7-37) is a truncated, biologically active form of GLP-1, produced from the post-translational processing of proglucagon in the L-cells of the intestine. The acetate salt form is commonly used for research and pharmaceutical purposes.
Amino Acid Sequence
The primary structure of human GLP-1 (7-37) consists of a sequence of 31 amino acids:
His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly [1][2]
Physicochemical Properties
A summary of the key physicochemical properties of GLP-1 (7-37) and its acetate salt is presented in Table 1.
| Property | Value | Reference |
| Amino Acid Sequence | H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-OH | [1][2] |
| Molecular Formula (Peptide) | C₁₅₁H₂₂₈N₄₀O₄₇ | [1] |
| Molecular Weight (Peptide) | 3355.67 g/mol | [1] |
| CAS Number (Free Base) | 106612-94-6 | |
| CAS Number (Acetate) | 1450806-98-0 | [3] |
| Appearance | Solid | [4] |
| Purity (Typical) | ≥95% (HPLC) |
Table 1: Physicochemical properties of GLP-1 (7-37).
Synthesis of GLP-1 (7-37) Acetate
The chemical synthesis of GLP-1 (7-37) is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), typically utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Synthesis Workflow
The general workflow for the synthesis of GLP-1 (7-37) is depicted in the following diagram.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual or automated synthesis of GLP-1 (7-37) on a Wang or Rink Amide resin.
Materials and Reagents:
-
Fmoc-protected amino acids
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Wang or Rink Amide resin
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine (B6355638) or Pyrrolidine
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Coupling reagents: e.g., Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HBTU/HATU with DIPEA
-
Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and scavengers (e.g., triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
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First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Gly-OH) to the resin.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling agent.
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Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the GLP-1 (7-37) sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
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Characterization: Confirm the identity and purity of the synthesized peptide using LC-MS.
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Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder. To obtain the acetate salt, the TFA from the purification step is typically exchanged for acetate through ion-exchange chromatography or by dissolving the peptide in a dilute acetic acid solution followed by lyophilization.
Quantitative Data
The yield and purity of synthetic peptides can vary depending on the synthesis strategy and scale. Table 2 provides typical quantitative data for the synthesis of GLP-1 analogs, which can be considered representative for GLP-1 (7-37).
| Parameter | Typical Value | Reference |
| Crude Purity (by HPLC) | 35-70% | |
| Final Purity (after RP-HPLC) | >95-98% | [5] |
| Overall Yield (SPPS) | ~16% | [5] |
| Overall Yield (Liquid-Phase Fragment Condensation) | ~60% | [5] |
Table 2: Typical quantitative data for the synthesis of GLP-1 analogs.
GLP-1 (7-37) Signaling Pathway
GLP-1 (7-37) exerts its biological effects by binding to the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). The primary signaling cascade initiated by GLP-1R activation in pancreatic β-cells is detailed below.
GLP-1R Activation and Downstream Signaling
The binding of GLP-1 (7-37) to its receptor on pancreatic β-cells triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein. This initiates a cascade of intracellular events.
Key Steps in the Signaling Pathway:
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Receptor Binding: GLP-1 (7-37) binds to the extracellular domain of the GLP-1R.
-
G-Protein Activation: The activated GLP-1R catalyzes the exchange of GDP for GTP on the Gs alpha subunit, causing its dissociation and activation.
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Adenylyl Cyclase Activation: The activated Gs alpha subunit binds to and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP), increasing the intracellular concentration of this second messenger.
-
Activation of Downstream Effectors: cAMP activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).
-
Biological Effects:
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Insulin Secretion: PKA and Epac2 act on components of the exocytotic machinery to promote the fusion of insulin-containing granules with the plasma membrane, leading to glucose-dependent insulin secretion.
-
Insulin Gene Transcription: PKA can phosphorylate and activate transcription factors that increase the expression of the insulin gene.
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β-Cell Health: The signaling cascade also promotes the survival and proliferation of pancreatic β-cells.
-
Conclusion
GLP-1 (7-37) acetate is a peptide of significant interest in metabolic research and drug development. Its well-defined structure allows for robust chemical synthesis via SPPS, enabling the production of high-purity material for research and clinical applications. A thorough understanding of its signaling pathway through the GLP-1R is crucial for the rational design of novel agonists with improved therapeutic profiles. This guide provides a foundational resource for scientists and researchers working with this important peptide hormone.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1(7-37) acetate(106612-94-6 free base) | CymitQuimica [cymitquimica.com]
- 5. Efficient synthesis of Aib8 -Arg34 -GLP-1 (7-37) by liquid-phase fragment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
